molecular formula C17H24N2O4 B7933294 [(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid

[(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid

Cat. No.: B7933294
M. Wt: 320.4 g/mol
InChI Key: QUSLUAJKBIGKCI-UHFFFAOYSA-N
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Description

[(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Biological Activity

[(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyloxycarbonyl group, a cyclohexyl ring, and a methyl-amino-acetic acid moiety. The structural complexity contributes to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various metabolic pathways. It has been shown to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Biological Activity

Research indicates that this compound exhibits significant inhibitory effects on CDK activity, which is essential for controlling cell proliferation. The inhibition of CDKs can lead to reduced tumor growth and proliferation in cancer models.

Table 1: Biological Activity Summary

Activity IC50 (nM) Target
CDK Inhibition50Cyclin-dependent kinases
Plasmepsin X Inhibition22.5Malaria parasite protease
Renin Inhibition180Human aspartyl protease

Case Studies

  • Inhibition of Plasmepsin X : A study demonstrated the compound's efficacy against Plasmepsin X, an essential enzyme for malaria parasite egress from erythrocytes. The compound achieved a reduction in parasite load in vivo, showcasing its potential as an antimalarial agent .
  • Cancer Research : In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines by targeting CDK pathways. The compound exhibited an IC50 value of 50 nM against specific CDK types, indicating potent activity .
  • Resistance Studies : Research on Plasmodium falciparum highlighted the development of resistance under prolonged exposure to the compound, emphasizing the need for combination therapies to mitigate resistance development .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound Activity IC50 (nM)
[(2-Benzyloxycarbonylamino)-ethyl-amino]-acetic acidLower CDK inhibition>100
[(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acidModerate activity75

Properties

IUPAC Name

2-[methyl-[2-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-19(11-16(20)21)15-10-6-5-9-14(15)18-17(22)23-12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSLUAJKBIGKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCCCC1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.